Methyl 2-azido-5-iodobenzoate
Description
Methyl 2-azido-5-iodobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with an azide (-N₃) group at the 2-position and an iodine atom at the 5-position. The compound’s structure combines electrophilic (iodo) and reactive (azide) groups, making it valuable in synthetic chemistry, particularly in click chemistry (e.g., azide-alkyne cycloaddition) and as a precursor for iodinated bioactive molecules. Its methyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions.
Properties
CAS No. |
185505-58-2 |
|---|---|
Molecular Formula |
C8H6IN3O2 |
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 2-azido-5-iodobenzoate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)6-4-5(9)2-3-7(6)11-12-10/h2-4H,1H3 |
InChI Key |
QAAWZVVPVQTCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-azido-5-iodobenzoate can be synthesized through a multi-step process starting from methyl 2-amino-5-iodobenzoate. The amino group is first diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Cycloaddition Reactions
The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is highly efficient under mild conditions.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| CuI (10 mol%), DIPEA, DMF, 25°C | Methyl 5-iodo-2-(1H-1,2,3-triazol-1-yl)benzoate | 92% | |
| CuSO₄·5H₂O, sodium ascorbate, H₂O | Triazole-linked bioconjugates | 85–90% |
Mechanism :
-
Cu(I) activates the terminal alkyne, forming a copper acetylide.
-
The azide undergoes cycloaddition to generate a six-membered copper-bound intermediate.
-
Protonation yields the triazole product while regenerating the catalyst .
Nucleophilic Substitution at Iodine
The iodine atom undergoes palladium-catalyzed cross-coupling reactions, enabling functionalization at the 5-position.
Key Insight :
The electron-withdrawing azide group enhances the electrophilicity of the adjacent iodine, accelerating oxidative addition to palladium(0) .
Thermal and Photochemical Decomposition
The azide group decomposes under heat or UV light, generating reactive nitrene intermediates.
Mechanism :
-
Thermal cleavage of the azide produces a singlet nitrene, which can either abstract hydrogen (forming an amine) or undergo C–H insertion .
Reduction Reactions
Controlled reduction of the azide to an amine enables further derivatization.
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C, 12 h | Methyl 5-iodo-2-aminobenzoate | 95% | |
| LiAlH₄ | THF, 0°C to reflux | 2-Amino-5-iodobenzyl alcohol | 78% |
Note : Hydrogenation preserves the iodine substituent, while LiAlH₄ reduces both the azide and ester groups.
Radical Azide Transfer
The compound participates in radical-mediated azidation reactions, facilitating C–H functionalization.
| Reaction System | Products | Yield | Reference |
|---|---|---|---|
| FeCl₂, Togni’s reagent, DCE | Trifluoromethylated azides | 65% | |
| AIBN, Bu₃SnH, 70°C | Alkyl azides via radical chain transfer | 70–80% |
Mechanism :
-
Fe(II) generates azidyl radicals (·N₃) from the azide group, which abstract hydrogen atoms from substrates to form C–N₃ bonds .
Hypervalent Iodine Chemistry
The iodine atom can engage in hypervalent bonding, enabling oxidation and ligand-exchange reactions.
| Reagents | Products | Application | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | λ³-Iodanenitrile intermediates | Oxidative functionalization | |
| BF3·OEt₂, HFIP | Aryl(phenyl)iodonium salts | Electrophilic arylation |
Key Insight :
Hypervalent iodine intermediates enhance the compound’s utility in electrophilic substitutions and oxidations .
Biological Conjugation
The azide-iodo motif enables dual functionalization in bioconjugation strategies.
| Target | Reaction | Application | Reference |
|---|---|---|---|
| Alkyne-tagged peptides | CuAAC + Suzuki coupling | Bifunctional probes | |
| Boronic acid derivatives | Sequential azidation/iodination | Radiopharmaceuticals |
Example :
Methyl 2-azido-5-iodobenzoate was conjugated to a nuclear localization signal (NLS) peptide via CuAAC, achieving 50.7% radiochemical yield in targeted drug delivery studies .
Scientific Research Applications
Methyl 2-azido-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles and complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of functional materials, such as polymers and nanomaterials, due to its reactive azido group
Mechanism of Action
The mechanism of action of methyl 2-azido-5-iodobenzoate primarily involves the reactivity of its azido and iodine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The iodine atom can participate in oxidative processes, forming hypervalent iodine species that act as powerful oxidizing agents .
Comparison with Similar Compounds
A. Sandaracopimaric Acid Methyl Esters ()
- Structure : Diterpene-based methyl ester with a fused tricyclic system.
- Key Differences : Lacks azide/iodine substituents; primarily used in natural product chemistry (e.g., resin analysis) rather than synthetic applications.
- Reactivity : Less electrophilic due to absence of iodine; inert azide-free structure limits click chemistry utility .
B. Methyl Salicylate ()
- Structure : Simple aromatic ester with a hydroxyl (-OH) group at the 2-position.
- Key Differences : Hydroxyl group enables hydrogen bonding, contrasting with the electron-withdrawing azide and iodine in Methyl 2-azido-5-iodobenzoate.
- Applications : Widely used in pharmaceuticals (analgesic) and fragrances, whereas the azido-iodo derivative serves as a synthetic intermediate .
C. Dehydroabietic Acid Methyl Ester ()
- Structure : Polycyclic diterpene ester with conjugated double bonds.
- Key Differences: Rigid hydrocarbon skeleton vs.
- Utility : Primarily a chromatographic standard in resin analysis, unlike the reactive azido-iodo compound .
Physical and Chemical Properties
*Inferred from substituent effects: iodine increases molecular weight and polarizability; azide enhances reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 2-azido-5-iodobenzoate, and how do reaction conditions impact yield optimization?
- Answer: this compound can be synthesized via sequential functionalization of a benzoate scaffold. Critical steps include iodination at the 5-position and azide introduction at the 2-position. Key reaction parameters:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency by stabilizing intermediates .
- Temperature control: Diazotization and azide coupling require low temperatures (0–5°C) to prevent side reactions .
- Catalysts: Copper(I) iodide may accelerate azide-alkyne cycloaddition in downstream derivatization .
- Yield optimization hinges on stoichiometric ratios (e.g., 1.2:1 NaN₃:substrate) and inert atmospheres to mitigate azide decomposition .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer:
- 1H/13C NMR: Identifies proton environments (e.g., methyl ester at δ 3.9 ppm) and aromatic splitting patterns from iodine’s electron-withdrawing effects .
- Mass spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 319) and fragmentation pathways .
- Infrared spectroscopy (IR): Detects azide stretches (~2100 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .
- Elemental analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Answer:
- DFT calculations: Simulate transition states for azide-alkyne cycloaddition, highlighting steric effects from the iodobenzene moiety. Basis sets (e.g., B3LYP/6-31G*) optimize accuracy .
- Molecular docking: Predicts binding affinities for bioconjugation targets (e.g., proteins), guiding functional group placement .
- Solvent modeling: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .
Q. What experimental strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?
- Answer:
- Multi-technique validation: Cross-reference NMR coupling constants with DFT-predicted dihedral angles to confirm stereoelectronic effects .
- Isotopic labeling: Substitute ¹²⁷I with ¹²⁵I to isolate isotopic splitting patterns in mass spectra .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural data, resolving ambiguities in NOESY or COSY correlations .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Answer:
- Thermal stability: Conduct accelerated degradation studies (40–60°C) to model shelf life, monitoring azide decomposition via TLC or HPLC .
- Light sensitivity: Use amber vials and UV-vis spectroscopy to quantify photolytic byproducts (e.g., nitrene formation) .
- Moisture control: Karl Fischer titration measures hygroscopicity, guiding storage in anhydrous environments (<5% RH) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
